molecular formula C15H14BrNO3S B2863535 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291834-72-4

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2863535
CAS RN: 1291834-72-4
M. Wt: 368.25
InChI Key: IHUONWIFSRAERA-UHFFFAOYSA-N
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Description

The compound “2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Allosteric Enhancers of A1 Adenosine Receptor

2-Amino-3-aroylthiophenes, including compounds structurally related to 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, have been identified as potent allosteric enhancers (AE) at the A1 adenosine receptor (A1AR). Such compounds have shown significant AE activity, suggesting their potential for therapeutic applications in modulating adenosine receptor functions. These compounds have demonstrated the ability to stabilize the agonist-A1AR-G protein ternary complex, indicating their utility in enhancing adenosine receptor-mediated effects (Luetjens et al., 2003).

Synthesis and Reactions with N-substituted Maleimides

Another avenue of research has explored the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, leading to the formation of tautomeric thienopyrimidoisoindolones. These compounds have been further reacted with N-substituted maleimides, showcasing a methodology for the synthesis of novel heterocyclic compounds that could have implications in drug development and materials science (Kysil et al., 2008).

Ligand Design for Biological Labeling

Research on ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which can be transformed into esters through a carboethoxylation reaction, highlights the potential for designing preorganized ligands for biological labeling. This work provides a foundation for further functionalization of these scaffolds, potentially enabling their application in labeling biological materials, thus contributing to the fields of bioconjugate chemistry and molecular imaging (Charbonnière et al., 2002).

Beta-lactamase Inhibitory Properties

Investigations into the synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide have revealed the potential of structurally similar compounds for combating antibiotic resistance. This research highlights the importance of developing new beta-lactamase inhibitors to protect antibiotics from degradation, thus extending their clinical utility (Gottstein et al., 1981).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential therapeutic properties. Given the wide range of activities exhibited by thiophene derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUONWIFSRAERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

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